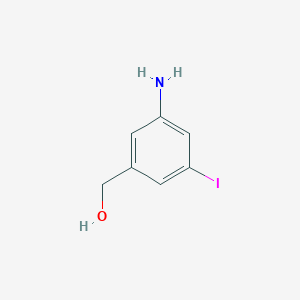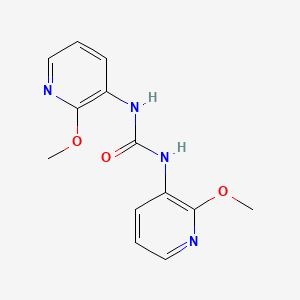
1,3-Bis(2-methoxypyridin-3-yl)urea
Übersicht
Beschreibung
1,3-Bis(2-methoxypyridin-3-yl)urea is a chemical compound with the molecular formula C13H14N4O3 . It has a molecular weight of 274.28 . The IUPAC name for this compound is N,N’-bis(6-methoxy-3-pyridinyl)urea .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methoxypyridin-3-yl)urea contains a total of 35 bonds, including 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 2 aromatic ethers, and 2 Pyridines .Physical And Chemical Properties Analysis
1,3-Bis(2-methoxypyridin-3-yl)urea is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
DNA Interaction Studies
1,3-Bis(2-methoxypyridin-3-yl)urea has been investigated for its interaction with DNA. For example, the study by Ajloo et al. (2015) explored how Schiff bases containing this compound interact with calf thymus DNA. They utilized various spectroscopic techniques and simulations to show that these Schiff bases bind to DNA via an intercalative mode, with the metal derivative being more effective than non-metals (Ajloo et al., 2015).
Antiproliferative Screening
Perković et al. (2016) synthesized and evaluated novel compounds with 1,3-Bis(2-methoxypyridin-3-yl)urea derivatives for their antiproliferative activity. They found that certain derivatives displayed significant antiproliferative effects against breast carcinoma MCF-7 cell lines, suggesting potential applications in cancer research (Perković et al., 2016).
Translation Initiation Inhibition
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas, including 1,3-bis(2-methoxypyridin-3-yl)urea, as activators of the eIF2α kinase heme regulated inhibitor. Their study suggests these compounds can inhibit cancer cell proliferation and may serve as leads for developing anti-cancer agents (Denoyelle et al., 2012).
Synthesis and Characterization Studies
Several studies have focused on synthesizing and characterizing derivatives of 1,3-Bis(2-methoxypyridin-3-yl)urea for various applications. For instance, Shiba et al. (1989) investigated the reactions of urea and its derivatives with formaldehyde, contributing to our understanding of the formation pathway of certain compounds (Shiba et al., 1989).
Antibacterial and Antifungal Screening
Alabi et al. (2020) synthesized urea and thiourea derivatives and screened them for antibacterial and antifungal activities. They found that certain derivatives exhibit high activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Alabi et al., 2020).
Metal-Organic Frameworks
Research has also been conducted on using 1,3-Bis(2-methoxypyridin-3-yl)urea in the development of metal-organic frameworks. For example, Mochizuki et al. (2013) synthesized new urea-coordinated dinickel(II) complexes, contributing to the field of inorganic chemistry and materials science (Mochizuki et al., 2013).
Safety And Hazards
The safety information available indicates that 1,3-Bis(2-methoxypyridin-3-yl)urea may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,3-bis(2-methoxypyridin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNIRCJSUYMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methoxypyridin-3-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

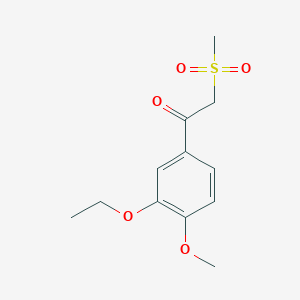
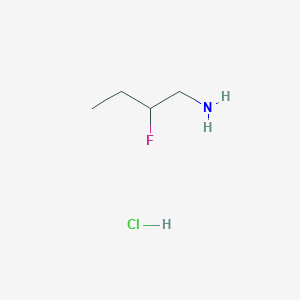
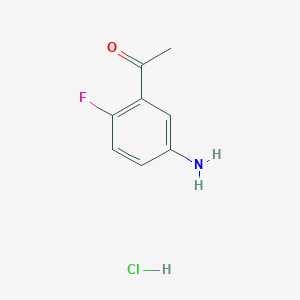
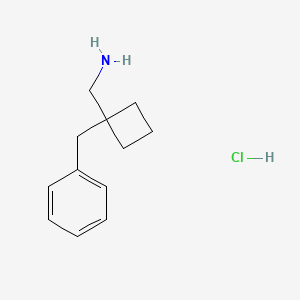
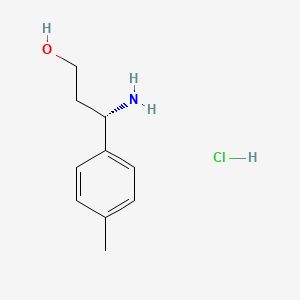
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
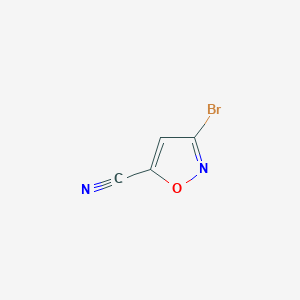
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
